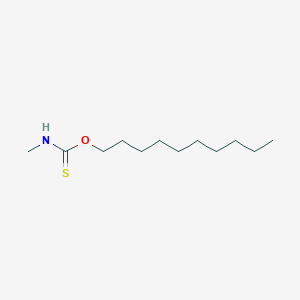
O-Decyl methylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Decyl methylcarbamothioate is an organic compound belonging to the class of thiocarbonic acid derivatives It is characterized by the presence of a decyl group attached to a methylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Decyl methylcarbamothioate typically involves the reaction of decanol with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Decyl methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the decyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
O-Decyl methylcarbamothioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of O-Decyl methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- O-Dodecyl methylcarbamothioate
- O-Octyl methylcarbamothioate
- O-Hexyl methylcarbamothioate
Uniqueness
O-Decyl methylcarbamothioate is unique due to its specific decyl group, which imparts distinct chemical and physical properties. Compared to its homologs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specialized applications.
Properties
CAS No. |
92411-97-7 |
|---|---|
Molecular Formula |
C12H25NOS |
Molecular Weight |
231.40 g/mol |
IUPAC Name |
O-decyl N-methylcarbamothioate |
InChI |
InChI=1S/C12H25NOS/c1-3-4-5-6-7-8-9-10-11-14-12(15)13-2/h3-11H2,1-2H3,(H,13,15) |
InChI Key |
KZOJVPNPYCXLOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















